Octaphenylcyclotetrasiloxane

Optical Materials Refractive Index Polysiloxane Synthesis

Octaphenylcyclotetrasiloxane (CAS 546-56-5) is the definitive fully phenyl-substituted cyclosiloxane monomer for high-performance applications. Unlike methyl-substituted analogs, its eight phenyl groups deliver a uniquely high refractive index for optical coatings, class-leading thermal stability for extreme-environment elastomers, and superior mechanical reinforcement in dielectric transducers. This ≥98% purity monomer ensures poly(diphenylsiloxane) synthesis achieves optical, thermal, and mechanical specifications that mixed phenyl-methyl cyclosiloxanes cannot match. Also ideal for GC stationary phases requiring alternative selectivity for complex hydrocarbon separations.

Molecular Formula C48H40O4Si4
Molecular Weight 793.2 g/mol
CAS No. 546-56-5
Cat. No. B1329330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaphenylcyclotetrasiloxane
CAS546-56-5
Molecular FormulaC48H40O4Si4
Molecular Weight793.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
InChIInChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
InChIKeyVSIKJPJINIDELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaphenylcyclotetrasiloxane (CAS 546-56-5): A High-Purity Cyclic Siloxane Intermediate for Advanced Material Synthesis


Octaphenylcyclotetrasiloxane (CAS 546-56-5), an eight-membered cyclic siloxane with the formula (Ph₂SiO)₄, serves as a foundational monomer for synthesizing high-performance phenyl-containing polysiloxanes [1]. Characterized by a rigid, fully phenyl-substituted ring structure, this solid compound exhibits a high melting point (196-205°C) and a density of approximately 1.185 g/cm³ [2], [3]. Its distinctive physicochemical profile is a direct consequence of its high aromatic content, which imparts a unique combination of thermal stability and optical properties not found in alkyl-substituted analogs, making it a critical building block in demanding applications.

Why Octaphenylcyclotetrasiloxane (546-56-5) Cannot Be Interchanged with Methyl or Lower-Phenyl Analogs


Substituting Octaphenylcyclotetrasiloxane with alternative cyclosiloxanes like Octamethylcyclotetrasiloxane (D4) or mixed phenyl-methyl analogs leads to fundamentally different material properties, compromising performance in applications requiring maximum thermal stability, specific optical characteristics, or defined mechanical reinforcement. The degree of phenyl substitution is not an incremental variable; moving from a fully phenyl-substituted monomer to one with methyl groups [1] drastically alters the resulting polymer's glass transition temperature, refractive index, and thermal degradation profile [2]. Similarly, in chromatographic applications, the lower surface coverage achieved with the phenylated monomer directly impacts separation efficiency compared to methylated phases [3]. These are not minor performance adjustments; they represent categorical differences that render the final material unsuitable for the original design specification.

Octaphenylcyclotetrasiloxane (546-56-5) Quantitative Differentiation: Evidence-Based Comparisons Against Key Analogs


Refractive Index: A Measurable 19% Increase Over the Mixed Phenyl-Methyl Analog

The refractive index of Octaphenylcyclotetrasiloxane (O4) is significantly higher than that of its partially methyl-substituted analog, sym-tetramethyltetraphenylcyclotetrasiloxane (T4). This difference is a direct, quantifiable consequence of the higher aromatic density in the fully phenyl-substituted monomer [1], [2].

Optical Materials Refractive Index Polysiloxane Synthesis

Electro-Mechanical Performance: Demonstrated Reinforcement in Dielectric Elastomers

In a study on dielectric elastomers, copolymers prepared from Octaphenylcyclotetrasiloxane (O4) and Octamethylcyclotetrasiloxane (D4) were blended into a PDMS matrix. The resulting materials exhibited enhanced tensile and tear strengths compared to the unmodified control, attributed to phenyl-rich microphases acting as reinforcing domains [1].

Dielectric Elastomers Electro-mechanical Polymer Reinforcement

Chromatographic Stationary Phases: An 8-Fold Lower Surface Coverage Dictates Different Selectivity

When chemically bonded to silica gel for use as a gas chromatography (GC) stationary phase, Octaphenylcyclotetrasiloxane results in a significantly lower surface coverage compared to phases made from methylated cyclosiloxanes. This difference is directly quantified in μmol/m² [1].

Gas Chromatography Stationary Phases Surface Chemistry

Thermal Stability: A Class-Level Inference Supported by High Decomposition Onset

Polymers derived from Octaphenylcyclotetrasiloxane inherit the exceptional thermal stability of the diphenylsiloxane unit. A study on the thermal degradation of polysiloxanes found that thermal stability dramatically increases with the increment of diphenyl siloxane content [1]. Gas chromatography stationary phases made from this compound are reported to be thermally stable up to 300°C [2].

Thermal Stability Polysiloxane High-Temperature Applications

Molecular Structure: Crystallographic Confirmation of Rigid Cyclic Conformation

The molecular structure of Octaphenylcyclotetrasiloxane has been unambiguously confirmed via X-ray crystallography, which reveals its rigid, cyclic tetramer conformation in the solid state [1]. This contrasts with the more flexible, lower-melting nature of its methyl analog, Octamethylcyclotetrasiloxane (D4), which is a liquid at room temperature.

Crystallography Structural Analysis Monomer Purity

Proven Application Scenarios for Octaphenylcyclotetrasiloxane (CAS 546-56-5) Based on Quantitative Differentiation


Synthesis of High-Refractive-Index Polymers for Advanced Optics

The significantly higher refractive index of Octaphenylcyclotetrasiloxane compared to mixed phenyl-methyl cyclosiloxanes (as detailed in Evidence Item 1) makes it the monomer of choice for synthesizing poly(diphenylsiloxane) homopolymers or copolymers with a high phenyl content. These materials are essential for optical coatings, lenses, and light-guiding applications where maximizing the refractive index while maintaining the thermal and mechanical benefits of a silicone backbone is the primary design goal. Procurement of this high-purity monomer ensures the optical target is achievable.

Formulation of Reinforced Dielectric Elastomers for Actuators and Sensors

Based on its demonstrated ability to enhance the tensile and tear strength of PDMS-based dielectric elastomers (Evidence Item 2), Octaphenylcyclotetrasiloxane is a strategic component for formulating durable, high-performance transducers. Scientists and engineers developing artificial muscles, energy harvesters, or flexible sensors should prioritize this monomer to introduce phenyl-rich reinforcing domains that improve the mechanical robustness and operational lifetime of their devices without compromising the material's dielectric properties.

Preparation of Specialized Stationary Phases for Gas Chromatography

The unique surface coverage and selectivity imparted by Octaphenylcyclotetrasiloxane-based bonded phases (Evidence Item 3) make it a valuable tool for analytical chemists. This material is particularly suited for developing GC methods for the separation of complex hydrocarbon mixtures, such as those found in petrochemical or extraterrestrial atmospheric analysis. The drastically different retention behavior compared to conventional methyl-silicone phases provides an alternative selectivity that can resolve otherwise co-eluting analytes, justifying its procurement for specialized analytical laboratories.

Development of High-Temperature Resistant Silicone Fluids and Elastomers

The class-leading thermal stability associated with the diphenylsiloxane repeat unit (Evidence Item 4), when polymerized from Octaphenylcyclotetrasiloxane, enables the creation of silicone materials that operate reliably at elevated temperatures. This makes the monomer a critical raw material for formulating high-temperature heat transfer fluids, lubricants for extreme environments, and elastomeric components in aerospace or automotive applications where exposure to sustained heat would rapidly degrade standard PDMS-based products.

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